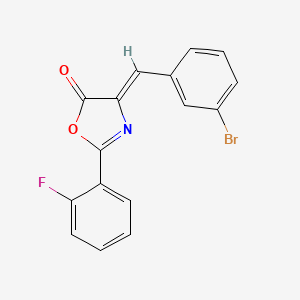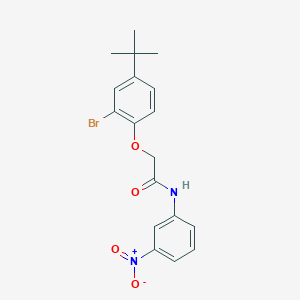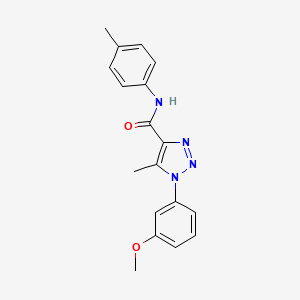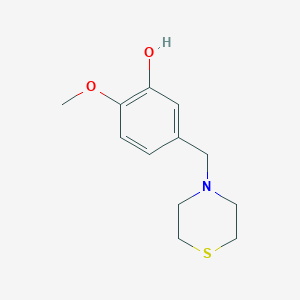
4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as BFO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BFO belongs to the family of oxazolone derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. Additionally, 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects in animal models. For example, 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in inflammation and cancer progression.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one in lab experiments is its high potency and selectivity towards certain biological targets. Additionally, 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one analogues with improved solubility and bioavailability, which could enhance its therapeutic potential. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one and its effects on various signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one in humans.
Scientific Research Applications
4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In particular, 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to reduce inflammation in animal models of inflammatory bowel disease, suggesting its potential application in the treatment of inflammatory disorders.
properties
IUPAC Name |
(4Z)-4-[(3-bromophenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-11-5-3-4-10(8-11)9-14-16(20)21-15(19-14)12-6-1-2-7-13(12)18/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDNXRWPNPNILR-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC(=CC=C3)Br)C(=O)O2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC(=CC=C3)Br)/C(=O)O2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(3-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B4852820.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4852824.png)
![3-(5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4852837.png)
![N~1~-(4-acetylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4852839.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4852850.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B4852851.png)
![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4852856.png)

![methyl 2-[({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B4852861.png)
![N'-(3-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4852870.png)


![2-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzoyl)amino]-N-propylbenzamide](/img/structure/B4852899.png)
![2-{[5-(aminosulfonyl)-2,4-dichlorobenzoyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4852902.png)